![molecular formula C6H6ClNS B1371480 2-Chloro-5-methylthio-pyridine CAS No. 41288-94-2](/img/structure/B1371480.png)
2-Chloro-5-methylthio-pyridine
Overview
Description
2-Chloro-5-methylthio-pyridine is a pesticide intermediate . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylthio-pyridine has been reported by many methods . One method involves the reaction of a mixture of ethyl cyanoacetate, aldehydes, and other compounds . Another method involves the use of a silica gel plug with 40% EtOAc in hexane .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylthio-pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-methylthio-pyridine is 159.64 g/mol . It has a topological polar surface area of 38.2 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications
Copper(II) Mediated C–H Methylthiolation
A novel protocol for C–H methylthiolation of 2-phenyl pyridines was developed using 2-Chloro-5-methylthio-pyridine. This process does not require an oxidant or additional solvent and is highly regioselective, offering moderate to good yields of aryl methyl sulfides from 2-phenyl pyridines (Xiao et al., 2019).
Crystal Structures of Derivatives
A study on the crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives revealed insights into weak hydrogen-bonding interactions and various crystallization patterns in these compounds (Ma et al., 2018).
Synthesis & Application in Herbicides
Research on 2-chloro-5-trifluoromethyl pyridine, a close derivative, emphasized its application as intermediates in pharmaceuticals, agrochemicals, and particularly in herbicides, highlighting its significance in the biochemical industry (Zheng-xiong, 2004).
Biological Activities of Pyridine Derivatives
A study on the synthesis of pyridine derivatives revealed that 2-Chloro-5-(chloromethyl)-pyridine showed moderate insecticidal and fungicidal activities. This underscores its potential in developing new bioactive compounds (Zhu & Shi, 2011).
Antibacterial Activities and Action Mechanism
Research on various 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine showed significant antibacterial activities. This study is pivotal in understanding the action mechanism of these compounds against specific bacterial strains (Song et al., 2017).
Preparation in Airlift Loop Reactor
A new process was developed for the direct chlorination of 3-methyl-pyridine to yield 2-chloro-5-methyl-pyridine in an airlift loop reactor, with an average molar yield of 60%. This showcases its industrial production potential (Jianping et al., 2003).
Safety and Hazards
The safety data sheet of 2-Chloro-5-methylthio-pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
It is known to be a pesticide intermediate , suggesting that it may interact with biological targets in pests to exert its effects.
Biochemical Pathways
Given its role as a pesticide intermediate, it may be involved in the synthesis of compounds that disrupt essential biochemical pathways in pests .
Result of Action
As a pesticide intermediate, it is likely involved in the synthesis of active compounds that exert toxic effects on pests .
properties
IUPAC Name |
2-chloro-5-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDGTBDVTVIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylthio)pyridine | |
CAS RN |
41288-94-2 | |
Record name | 2-chloro-5-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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